molecular formula C19H17N5OS B11294412 N-(4-methylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide

N-(4-methylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide

Cat. No.: B11294412
M. Wt: 363.4 g/mol
InChI Key: BWWHOVUOJSXWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazoloquinazoline core linked to a sulfanylacetamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazoloquinazoline core.

    Acetamide Formation: The final step involves the acylation of the sulfanyl group with an acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the triazoloquinazoline core or the sulfanyl group.

    Substitution: The aromatic ring and the triazoloquinazoline core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the triazoloquinazoline core.

Scientific Research Applications

N-(4-methylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its triazoloquinazoline core and sulfanylacetamide moiety differentiate it from other similar compounds, providing unique opportunities for research and application.

Properties

Molecular Formula

C19H17N5OS

Molecular Weight

363.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H17N5OS/c1-12-7-9-14(10-8-12)21-17(25)11-26-19-22-16-6-4-3-5-15(16)18-20-13(2)23-24(18)19/h3-10H,11H2,1-2H3,(H,21,25)

InChI Key

BWWHOVUOJSXWIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.